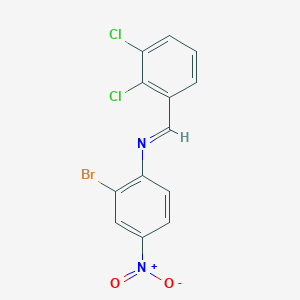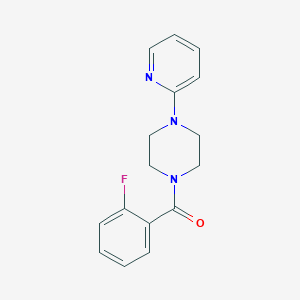
(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-nitrofenil)-(2,3-dicloro-bencilideno)-amina es un compuesto orgánico que presenta tanto grupos funcionales bromo como nitro en un anillo fenilo, así como sustituyentes dicloro en una parte bencilideno
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2-Bromo-4-nitrofenil)-(2,3-dicloro-bencilideno)-amina típicamente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Bromación: La adición de un átomo de bromo al anillo fenilo.
Formación de Bencilideno Amina: La reacción del compuesto fenilo bromado y nitrado con un benzaldehído sustituido con dicloro en condiciones básicas para formar la bencilideno amina.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían reacciones de nitración y bromación a gran escala, seguidas de la reacción de condensación con benzaldehído sustituido con dicloro. Estos procesos se optimizarían para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción para garantizar una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-Bromo-4-nitrofenil)-(2,3-dicloro-bencilideno)-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar aún más en condiciones oxidantes fuertes.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El átomo de bromo se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Agentes reductores como el gas hidrógeno (H2) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Nucleófilos como metóxido de sodio (NaOCH3) o tiocianato de potasio (KSCN).
Principales Productos Formados
Oxidación: Formación de compuestos dinitro.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (2-Bromo-4-nitrofenil)-(2,3-dicloro-bencilideno)-amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales permiten modificaciones químicas adicionales, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los sustituyentes nitro y bromo en la actividad biológica. Puede servir como un compuesto modelo para investigar las interacciones de moléculas similares con objetivos biológicos.
Medicina
En química medicinal, (2-Bromo-4-nitrofenil)-(2,3-dicloro-bencilideno)-amina se puede explorar por sus posibles propiedades farmacológicas. Sus características estructurales sugieren que podría interactuar con varias vías biológicas, lo que lo convierte en un candidato para estudios de desarrollo de fármacos.
Industria
En aplicaciones industriales, este compuesto podría utilizarse en la producción de tintes, pigmentos y otros productos químicos especiales. Su combinación única de grupos funcionales puede conferir propiedades deseables a los productos finales.
Mecanismo De Acción
El mecanismo de acción de (2-Bromo-4-nitrofenil)-(2,3-dicloro-bencilideno)-amina implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo nitro puede participar en reacciones redox, mientras que los sustituyentes bromo y dicloro pueden influir en la afinidad de unión del compuesto a varios objetivos. Estas interacciones pueden modular las vías biológicas, lo que lleva a efectos específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Bromo-4-nitrofenol
- 2,3-Diclorobenzaldehído
- 4-Nitrobencilidenoamina
Singularidad
(2-Bromo-4-nitrofenil)-(2,3-dicloro-bencilideno)-amina es única debido a la combinación de sus grupos funcionales. La presencia de ambos grupos bromo y nitro en el anillo fenilo, junto con la parte bencilideno sustituida con dicloro, proporciona un conjunto distinto de propiedades químicas y reactividad. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C13H7BrCl2N2O2 |
|---|---|
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
N-(2-bromo-4-nitrophenyl)-1-(2,3-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7BrCl2N2O2/c14-10-6-9(18(19)20)4-5-12(10)17-7-8-2-1-3-11(15)13(8)16/h1-7H |
Clave InChI |
DDSDVWNOYXMJAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide](/img/structure/B11989342.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989348.png)
![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)


![2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989364.png)

![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate](/img/structure/B11989385.png)
![3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989391.png)
![6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11989392.png)
![4-Bromo-2-[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol](/img/structure/B11989395.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989402.png)
